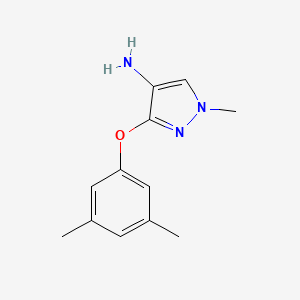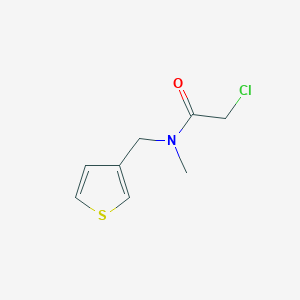![molecular formula C16H10FN3O5S2 B2947205 2-fluoro-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide CAS No. 325720-29-4](/img/structure/B2947205.png)
2-fluoro-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 2-fluoro-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide involves the reaction of 2-fluorobenzoyl chloride with 5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-amine in the presence of a base to form the intermediate 2-fluoro-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide.
Starting Materials
2-fluorobenzoyl chloride, 5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-amine, Base (e.g. triethylamine)
Reaction
Step 1: Dissolve 5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-amine in a suitable solvent (e.g. dichloromethane)., Step 2: Add a base (e.g. triethylamine) to the solution and stir., Step 3: Slowly add 2-fluorobenzoyl chloride to the solution while stirring., Step 4: Continue stirring the reaction mixture for a suitable amount of time (e.g. 12 hours) at room temperature., Step 5: Quench the reaction by adding water to the mixture and extract the product with a suitable organic solvent (e.g. ethyl acetate)., Step 6: Purify the product by column chromatography or recrystallization.
Mecanismo De Acción
The mechanism of action of 2-fluoro-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide is not fully understood. However, it has been suggested that the compound works by inhibiting specific enzymes and proteins that are essential for the growth and survival of cancer cells, viruses, and bacteria.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-fluoro-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide has various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit viral replication, and reduce bacterial growth. The compound has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-fluoro-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide in lab experiments is its specificity towards cancer cells, viruses, and bacteria. This makes it a promising candidate for the development of targeted therapies. However, the compound has limitations such as low solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the study of 2-fluoro-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide. One direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of the compound's potential applications in other fields such as agriculture and environmental science. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.
Aplicaciones Científicas De Investigación
2-fluoro-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide has been extensively studied for its potential applications in various fields. It has been found to have anticancer, antiviral, and antimicrobial properties. The compound has also shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-fluoro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FN3O5S2/c17-13-4-2-1-3-12(13)15(21)19-16-18-9-14(26-16)27(24,25)11-7-5-10(6-8-11)20(22)23/h1-9H,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSYYNKGZDDRHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[5-(4-methoxybenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2947125.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-fluorobenzenesulfonamido)benzamide](/img/structure/B2947128.png)
![2-Benzylsulfanyl-1-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2947129.png)
![4-((3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2947131.png)


![2-[(3,4-dimethylbenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2947136.png)

![ethyl 4-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate](/img/structure/B2947139.png)
![4-(4-Bromophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2947141.png)
